molecular formula C12H15BrClN B13616149 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride

Cat. No.: B13616149
M. Wt: 288.61 g/mol
InChI Key: IMJUFBGAUCTYAC-UHFFFAOYSA-N
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Description

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride is a spirocyclic compound featuring a benzazepine core fused with a cyclopropane ring and a bromine substituent at the 7-position. Its molecular formula is C₁₂H₁₃BrClN, with a molecular weight of 298.6 g/mol (calculated based on and ). The hydrochloride salt form improves solubility and stability, making it suitable for experimental and industrial use.

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

7-bromospiro[1,2,3,4-tetrahydro-1-benzazepine-5,1'-cyclopropane];hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-9-2-3-11-10(8-9)12(5-6-12)4-1-7-14-11;/h2-3,8,14H,1,4-7H2;1H

InChI Key

IMJUFBGAUCTYAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C(C=CC(=C3)Br)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzazepine, followed by cyclization to form the spiro compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with KMnO4 can produce a ketone .

Scientific Research Applications

7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Probes: It serves as a chemical probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1’-cyclopropane]hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Spectral Data (NMR/IR) Applications/Notes
This compound C₁₂H₁₃BrClN 298.6 Br (7-position), Cl⁻ (salt) Not explicitly reported in evidence; inferred from analogs (e.g., δ 7–8 ppm for aromatic H) Potential CNS modulation; structural rigidity for selective binding.
7-Bromo-4,5-dihydro-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclobutane]hydrochloride C₁₃H₁₅BrClNO 328.6 Br (7-position), Cl⁻ (salt), oxazepine core IR: 1615 cm⁻¹ (C=N), 1165 cm⁻¹ (SO₂); ¹H-NMR: δ 8.38 (N=CH) Similar spirocyclic design; oxazepine core may alter metabolic stability vs. benzazepine.
5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride C₉H₁₀BrClN 240.5 Br (5-position), Cl⁻ (salt) Not reported in evidence; tetrahydroquinoline analogs show δ 6.5–7.5 ppm (aromatic H) Used in agrochemicals (e.g., bromopropylate analogs); lacks spirocyclic rigidity .
6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine C₁₇H₁₅BrClN₃O₄S₂ 504.7 Br (5-position), Cl (6-position), SO₂ IR: 1610 cm⁻¹ (C=N); ¹H-NMR: δ 8.38 (N=CH), 10.01 (OH) Antimicrobial/antifungal applications; benzodithiazine core introduces sulfonic groups.

Structural and Functional Insights

  • Spirocyclic Core vs. Linear Analogues: The spirocyclic benzazepine-cyclopropane system in the target compound confers greater rigidity compared to linear tetrahydroquinoline derivatives (e.g., 5-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride). This rigidity may enhance binding affinity to sterically constrained targets (e.g., GPCRs) .
  • However, bromine in aromatic systems may also increase toxicity risks .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for in vivo studies. In contrast, neutral benzodithiazines (e.g., compound 10 in ) require solubilizing agents for biological testing .

Pharmacological and Industrial Relevance

  • Target Compound: Limited direct data exist, but spirocyclic benzazepines are explored for dopamine receptor modulation. The cyclopropane ring may reduce metabolic degradation compared to larger rings (e.g., cyclobutane in ) .
  • Benzodithiazines : Exhibit broad antimicrobial activity (e.g., compound 10: 97% yield, IR 1610 cm⁻¹ for C=N stretch). Sulfonyl groups enhance electrophilic reactivity, useful in covalent inhibitor design .
  • Tetrahydroquinolines: Used in agrochemicals (e.g., bromopropylate) but lack the complexity of spirocyclic systems, limiting CNS applications .

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